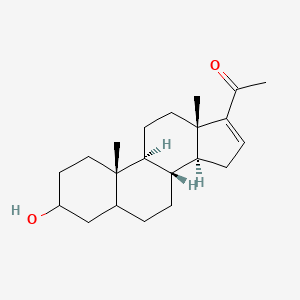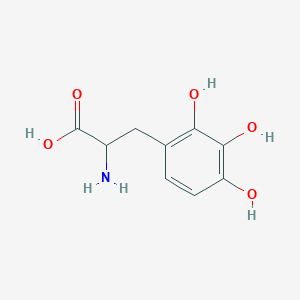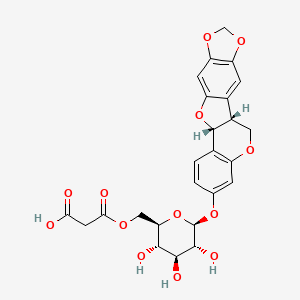
(-)-Maackiain-3-O-glucosyl-6''-O-malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Maackiain-3-O-glucosyl-6''-O-malonate is a member of pterocarpans.
Scientific Research Applications
Phytoalexin Production in Chickpea Cultures
- Weidemann et al. (1991) found that (-)-Maackiain-3-O-glucosyl-6''-O-malonate is a constitutive metabolite in chickpea cell cultures. Upon elicitation, there was an increase in medicarpin and maackiain phytoalexins, indicating the significance of these conjugates in phytoalexin production in plants (Weidemann et al., 1991).
Glycoanalysis with Maackia Amurensis Lectins
- Geisler and Jarvis (2011) emphasized the importance of understanding the binding specificities of Maackia amurensis lectins for effective glycoanalysis. These lectins are used to probe biological targets for α2-3-linked sialic acids (Geisler & Jarvis, 2011).
Metabolism in Elicited Chickpea Cell Cultures
- Mackenbrock et al. (1993) observed that in chickpea cell suspension cultures, both medicarpin and maackiain, along with their corresponding 3-0-glucoside-6'-O-malonates, accumulate upon elicitation. The ratio of aglyca to conjugates depends on the intensity of elicitor effect (Mackenbrock et al., 1993).
Isolation from Cicer Judaicum
- Stevenson and Veitch (1996) isolated isoflav-3-enes, including maackiain 3-O-glucoside and maackiain 3-O-(6'-O-malonate), from Cicer judaicum roots. These compounds were studied for their structural and chemical properties (Stevenson & Veitch, 1996).
Glycan Structure of Maackia Amurensis Lectin
- Kim et al. (2015) analyzed the N-linked glycan structure of Maackia amurensis leukoagglutinin (MAL), a sialic acid-binding lectin. The study focused on its binding abilities and potential applications in detecting human cancer cells (Kim et al., 2015).
Cytotoxic Activities of Pterocarpan Derivative
- Bedir et al. (1999) isolated a novel cycloartane-type glycoside along with known pterocarpan glycosides including maackiain from Astragalus trojanus. These compounds were evaluated for their cytotoxic activities against tumor cell lines (Bedir et al., 1999).
Metabolites and Metabolic Pathways in Rats
- Yuan et al. (2021) studied the metabolites and metabolic pathways of maackiain in rats using UPLC-Q-TOF-MS. The study provides insight into the biotransformation of maackiain, including phase I and phase II metabolic reactions (Yuan et al., 2021).
Sialic Acid-Binding Motif of Maackia Amurensis Lectins
- Yamamoto et al. (1997) investigated the sialic acid-binding motif of Maackia amurensis lectins, which are important for recognizing carbohydrate chains containing sialic acid residues. This study provides a deeper understanding of the binding specificities of these lectins (Yamamoto et al., 1997).
properties
Product Name |
(-)-Maackiain-3-O-glucosyl-6''-O-malonate |
|---|---|
Molecular Formula |
C25H24O13 |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl]oxy]oxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O13/c26-19(27)6-20(28)33-8-18-21(29)22(30)23(31)25(38-18)36-10-1-2-11-14(3-10)32-7-13-12-4-16-17(35-9-34-16)5-15(12)37-24(11)13/h1-5,13,18,21-25,29-31H,6-9H2,(H,26,27)/t13-,18+,21+,22-,23+,24-,25+/m0/s1 |
InChI Key |
ZHXRWFOBROFZAC-LVYGOKBNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)OC5=CC6=C(C=C25)OCO6 |
SMILES |
C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5=CC6=C(C=C25)OCO6 |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5=CC6=C(C=C25)OCO6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-iodoacetamide](/img/structure/B1260855.png)

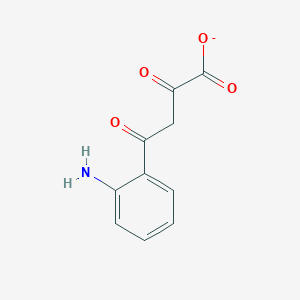
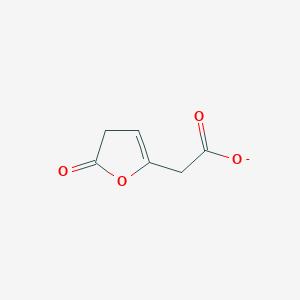



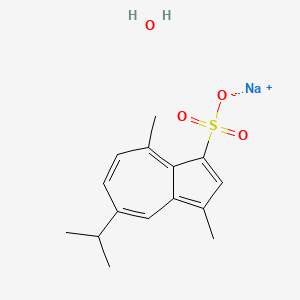
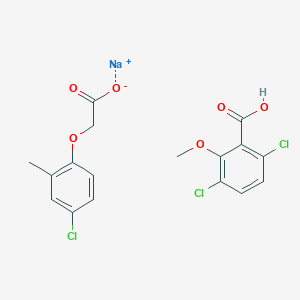

![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)
